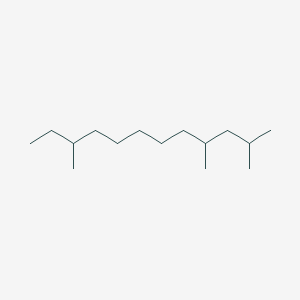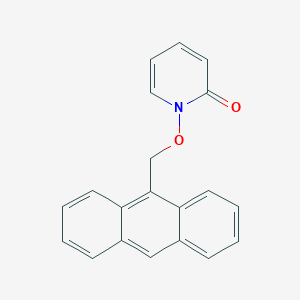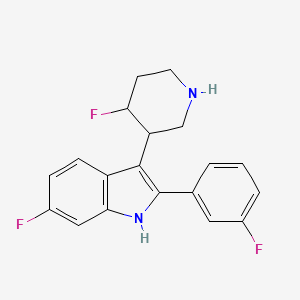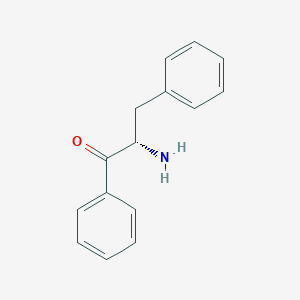
1-Propanone, 2-amino-1,3-diphenyl-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-amino-1,3-diphenyl-, (2S)- is a chiral compound with significant importance in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-amino-1,3-diphenyl-, (2S)- typically involves the use of chiral catalysts to ensure the production of the (2S)-enantiomer. One common method involves the reaction of benzylamine with benzaldehyde in the presence of a chiral catalyst to form the intermediate Schiff base, which is then reduced to the desired product using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the isolation of the (2S)-enantiomer with high enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 2-amino-1,3-diphenyl-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
1-Propanone, 2-amino-1,3-diphenyl-, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-amino-1,3-diphenyl-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propanone: A structurally similar compound with different functional groups.
Dibenzyl ketone: Another related compound with similar structural features.
Uniqueness
1-Propanone, 2-amino-1,3-diphenyl-, (2S)- is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to interact with chiral environments and specific molecular targets makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
210711-01-6 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
(2S)-2-amino-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C15H15NO/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14H,11,16H2/t14-/m0/s1 |
Clé InChI |
FLVSDXZOBZUNOB-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)C2=CC=CC=C2)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


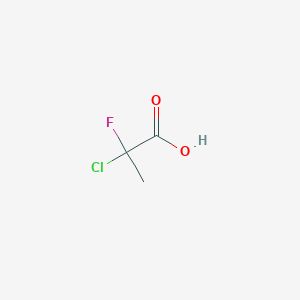
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
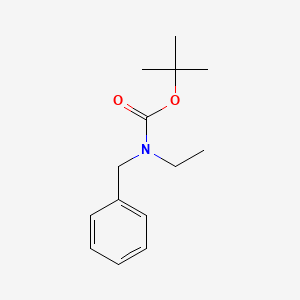
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
![1-[4-(2-Nitrophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B14254644.png)
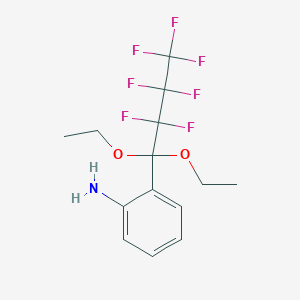
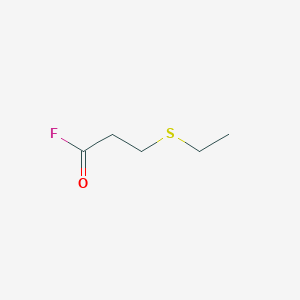
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)

